molecular formula C22H23N3O B11502410 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

Cat. No.: B11502410
M. Wt: 345.4 g/mol
InChI Key: OOPLEEMKZGRLAN-UHFFFAOYSA-N
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Description

[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE: is a complex organic compound that features both indole and quinoline moieties. Indole derivatives are known for their significant biological activities, while quinoline derivatives are widely used in medicinal chemistry. This compound, therefore, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Chemistry

In chemistry, [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, while quinoline derivatives are used in the treatment of malaria and other diseases . The combination of these two moieties in a single compound could lead to the development of new therapeutic agents .

Medicine

In medicine, [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE is investigated for its potential as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable tool for the development of new products .

Mechanism of Action

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine

InChI

InChI=1S/C22H23N3O/c1-15-19(20-13-18(26-2)9-10-22(20)24-15)11-12-23-14-17-8-7-16-5-3-4-6-21(16)25-17/h3-10,13,23-24H,11-12,14H2,1-2H3

InChI Key

OOPLEEMKZGRLAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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